Cas no 1308648-20-5 (tert-butyl 4-2-(propylamino)acetylpiperazine-1-carboxylate)

tert-butyl 4-2-(propylamino)acetylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate
- tert-butyl4-[2-(propylamino)acetyl]piperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 4-[2-(propylamino)acetyl]-, 1,1-dimethylethyl ester
- tert-butyl 4-2-(propylamino)acetylpiperazine-1-carboxylate
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- MDL: MFCD18089560
- インチ: 1S/C14H27N3O3/c1-5-6-15-11-12(18)16-7-9-17(10-8-16)13(19)20-14(2,3)4/h15H,5-11H2,1-4H3
- InChIKey: FIDIDYNWOPCGLT-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCN(C(CNCCC)=O)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 331
- トポロジー分子極性表面積: 61.9
- 疎水性パラメータ計算基準値(XlogP): 0.9
tert-butyl 4-2-(propylamino)acetylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89968-5g |
tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate |
1308648-20-5 | 5g |
$1821.0 | 2023-09-01 | ||
Enamine | EN300-89968-0.5g |
tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate |
1308648-20-5 | 0.5g |
$603.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552554-1g |
Tert-butyl 4-(propylglycyl)piperazine-1-carboxylate |
1308648-20-5 | 98% | 1g |
¥8227.00 | 2024-08-09 | |
Enamine | EN300-89968-1g |
tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate |
1308648-20-5 | 1g |
$628.0 | 2023-09-01 | ||
Enamine | EN300-89968-0.1g |
tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate |
1308648-20-5 | 0.1g |
$553.0 | 2023-09-01 | ||
Enamine | EN300-89968-2.5g |
tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate |
1308648-20-5 | 2.5g |
$1230.0 | 2023-09-01 | ||
Enamine | EN300-89968-10g |
tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate |
1308648-20-5 | 10g |
$2701.0 | 2023-09-01 | ||
Enamine | EN300-89968-1.0g |
tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate |
1308648-20-5 | 1.0g |
$0.0 | 2023-02-11 | ||
Enamine | EN300-89968-0.25g |
tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate |
1308648-20-5 | 0.25g |
$579.0 | 2023-09-01 | ||
Enamine | EN300-89968-0.05g |
tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate |
1308648-20-5 | 0.05g |
$528.0 | 2023-09-01 |
tert-butyl 4-2-(propylamino)acetylpiperazine-1-carboxylate 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
tert-butyl 4-2-(propylamino)acetylpiperazine-1-carboxylateに関する追加情報
tert-butyl 4-(2-(propylamino)acetylpiperazine-1-carboxylate: A Comprehensive Overview
tert-butyl 4-(2-(propylamino)acetylpiperazine-1-carboxylate is a complex organic compound with the CAS number 1308648-20-5. This compound belongs to the class of piperazine derivatives, which are widely studied in pharmaceutical and chemical research due to their unique structural properties and potential applications in drug design. The molecule features a piperazine ring, a tertiary butyl group, and an acetyl amino substituent, making it a versatile structure for various chemical modifications and functionalizations.
The synthesis of tert-butyl 4-(2-(propylamino)acetylpiperazine-1-carboxylate involves multi-step organic reactions, including nucleophilic substitution, amide bond formation, and ring-closing reactions. Recent advancements in asymmetric synthesis and catalytic methods have enabled the efficient production of this compound with high purity and yield. Researchers have also explored the use of green chemistry principles to minimize environmental impact during its synthesis.
One of the most promising applications of this compound lies in its potential as a building block for drug development. Piperazine derivatives are known for their ability to modulate various biological targets, such as G-protein coupled receptors (GPCRs) and ion channels. Studies have shown that tert-butyl 4-(2-(propylamino)acetylpiperazine-1-carboxylate exhibits moderate activity against certain enzymes involved in neurological disorders, making it a candidate for further pharmacological evaluation.
Recent research has also focused on the stereochemical properties of this compound. The presence of chiral centers in the molecule allows for enantiomeric forms, which can exhibit different biological activities. Advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, have been employed to determine the absolute configuration of the compound. These findings are crucial for optimizing its therapeutic potential and ensuring selectivity in drug design.
In addition to its pharmaceutical applications, tert-butyl 4-(2-(propylamino)acetylpiperazine-1-carboxylate has shown promise in materials science. Its rigid structure and functional groups make it suitable for use as a precursor in polymer synthesis or as a ligand in metal-organic frameworks (MOFs). Researchers have explored its ability to coordinate with metal ions, leading to the development of novel materials with applications in catalysis and gas storage.
The environmental impact of this compound has also been a topic of interest. Studies have assessed its biodegradability and toxicity under various conditions. Results indicate that tert-butyl 4-(2-(propylamino)acetylpiperazine-1-carboxylate is moderately biodegradable under aerobic conditions, with minimal toxicity to aquatic organisms at low concentrations. These findings are essential for ensuring its safe handling and disposal during industrial processes.
Looking ahead, the development of novel derivatives based on tert-butyl 4-(2-(propylamino)acetylpiperazine-1-carboxylate is expected to expand its applications further. Researchers are exploring modifications to enhance its solubility, stability, and bioavailability, which are critical factors for successful drug delivery systems. Additionally, computational modeling techniques are being utilized to predict its interactions with biological targets at the molecular level.
In conclusion, tert-butyl 4-(2-(propylamino)acetylpiperazine-1-carboxylate is a versatile compound with significant potential in pharmaceuticals, materials science, and environmental chemistry. Its unique structure and functional groups make it an attractive candidate for further research and development. As new insights into its properties continue to emerge, this compound is poised to play a key role in advancing scientific innovation across multiple disciplines.
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